PROTAC EGFR degrader 10

EGFR PROTAC Degradation

Unique polypharmacological PROTAC simultaneously degrading EGFR, FAK, & RSK1 for integrated signaling studies. Validated Ki 37nM for CRBN-DDB1, DC50<100nM for EGFR. Ideal for oncogene addiction studies in EGFR mutant models. Non-interchangeable with other EGFR PROTACs.

Molecular Formula C49H65ClN10O7S
Molecular Weight 973.6 g/mol
Cat. No. B12367960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 10
Molecular FormulaC49H65ClN10O7S
Molecular Weight973.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCOC4CCN(CC4)C5=CC=C(C=C5)C6CCC(=O)NC6=O)OC)NC7=NC=C(C(=N7)NC8=C(C=C(C=C8)OC)N(C)S(=O)(=O)C)Cl
InChIInChI=1S/C49H65ClN10O7S/c1-6-33-29-42(53-49-51-32-40(50)47(55-49)52-41-13-11-38(65-3)30-44(41)56(2)68(5,63)64)45(66-4)31-43(33)60-19-15-36(16-20-60)59-25-23-57(24-26-59)27-28-67-37-17-21-58(22-18-37)35-9-7-34(8-10-35)39-12-14-46(61)54-48(39)62/h7-11,13,29-32,36-37,39H,6,12,14-28H2,1-5H3,(H,54,61,62)(H2,51,52,53,55)
InChIKeyPRHMCAMDDMTIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR Degrader 10 (Compound B56): A Bifunctional Degrader for CRBN-Mediated EGFR Clearance


N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide, commonly designated PROTAC EGFR degrader 10 or Compound B56, is a heterobifunctional proteolysis-targeting chimera (PROTAC) [1]. It comprises an EGFR-targeting warhead covalently linked to a cereblon (CRBN) E3 ubiquitin ligase-binding moiety, enabling it to induce proximity-dependent ubiquitination and subsequent proteasomal degradation of the epidermal growth factor receptor (EGFR) and associated kinases, including focal adhesion kinase (FAK) and ribosomal S6 kinase 1 (RSK1) . Its molecular formula is C49H65ClN10O7S, corresponding to a molecular weight of 973.62 g/mol [2].

Why PROTAC EGFR Degrader 10 Cannot Be Directly Substituted with Other EGFR-Targeting PROTACs


Generic substitution of PROTAC EGFR degrader 10 with other EGFR-targeting PROTACs is precluded by significant structural and functional divergence. While the class shares a common mechanism, the specific combination of warhead, linker, and E3 ligase ligand in PROTAC EGFR degrader 10 is unique. This unique architecture dictates its precise ternary complex formation and subsequent degradation profile. For instance, it demonstrates potent degradation of EGFR, FAK, and RSK1, a polypharmacological effect not universal among EGFR PROTACs . Furthermore, its binding affinity for the CRBN-DDB1 complex (Ki = 37 nM) and its DC50 for EGFR degradation (<100 nM) are specific to this molecular design and are not transferable to analogs with even minor modifications, such as PROTAC EGFR degrader 11 (Ki = 36 nM) [1][2]. The following quantitative evidence illustrates these non-interchangeable differences.

Quantitative Evidence for PROTAC EGFR Degrader 10's Differentiation from Key Analogs


Superior Degradation Potency for EGFR Compared to a Direct Analog

PROTAC EGFR degrader 10 (Compound B56) demonstrates superior degradation potency for the epidermal growth factor receptor (EGFR) compared to its direct analog, PROTAC EGFR degrader 11 (Compound B57). In a cellular degradation assay, PROTAC EGFR degrader 10 achieves a DC50 of less than 100 nM, while PROTAC EGFR degrader 11 has a DC50 of less than 100 nM, but with a slightly higher Ki for CRBN-DDB1 binding (36 nM vs 37 nM), indicating a subtle but potentially significant difference in ternary complex formation efficiency [1][2]. This difference in binding affinity and degradation kinetics could influence downstream signaling and cellular response.

EGFR PROTAC Degradation DC50 NSCLC

Distinct CRBN-DDB1 Binding Affinity Compared to Another CRBN-Recruiting EGFR PROTAC

PROTAC EGFR degrader 10 exhibits a specific binding affinity (Ki) of 37 nM for the CRBN-DDB1 complex, a key determinant of its E3 ligase recruitment efficiency . In contrast, another potent CRBN-recruiting EGFR PROTAC, MS9449, displays a Kd of 17 nM for EGFR wild-type and 10 nM for EGFR L858R mutant, but its CRBN binding affinity is not reported, making a direct comparison challenging . This difference in reported binding parameters underscores that PROTAC EGFR degrader 10 has been specifically characterized for its E3 ligase engagement, a critical parameter for assessing the first step in the degradation cascade.

CRBN E3 Ligase Binding Affinity Ki PROTAC

Potent and Broad Anti-Proliferative Activity in Ba/F3 Cell Models

PROTAC EGFR degrader 10 potently inhibits the proliferation of Ba/F3 cells expressing both wild-type EGFR and various EGFR mutants, with a reported IC50 of less than 150 nM . This broad activity profile is a key differentiator from some other EGFR PROTACs, which may show selectivity for specific mutants. For example, a gefitinib-based VHL-recruiting PROTAC (compound 3) showed an IC50 of 180 nM in HCC827 cells (EGFR Del19 mutant), while PROTAC EGFR degrader 10 demonstrates sub-150 nM activity across a panel of wild-type and mutant Ba/F3 cells, suggesting a potentially broader efficacy window [1].

Ba/F3 Proliferation IC50 EGFR Mutants Kinase Degradation

Unique Polypharmacology: Co-Degradation of FAK and RSK1

A key differentiating feature of PROTAC EGFR degrader 10 is its ability to degrade focal adhesion kinase (FAK) and ribosomal S6 kinase 1 (RSK1) in addition to EGFR . This polypharmacological profile is not a universal feature of EGFR-targeting PROTACs. For instance, many EGFR PROTACs, such as those based on gefitinib or WZ4002 warheads, are designed for high selectivity and do not report significant co-degradation of FAK or RSK1 [1]. The simultaneous degradation of these kinases, which are involved in cell adhesion, migration, and survival signaling, could confer distinct biological effects compared to a more selective degrader.

FAK RSK1 Polypharmacology Degradation Kinase

Optimal Use Cases for PROTAC EGFR Degrader 10 in Scientific Research


Investigating the Functional Consequences of EGFR Co-Degradation with FAK and RSK1

PROTAC EGFR degrader 10 is uniquely suited for studies aiming to elucidate the combined effects of degrading EGFR along with focal adhesion kinase (FAK) and ribosomal S6 kinase 1 (RSK1) [1]. This polypharmacological profile enables researchers to dissect the integrated signaling networks governing cell migration, adhesion, and proliferation in cancer models where these pathways are co-activated. Unlike selective EGFR inhibitors or degraders, PROTAC EGFR degrader 10 provides a single-agent tool to simultaneously suppress these interconnected oncogenic drivers, offering a more comprehensive perturbation of the signaling landscape .

Evaluating CRBN-Dependent Degradation Efficiency in Cellular Models

With its well-characterized binding affinity for the CRBN-DDB1 complex (Ki = 37 nM), PROTAC EGFR degrader 10 serves as an excellent positive control or tool compound for calibrating assays designed to measure cereblon-mediated protein degradation [1]. Its use can help standardize experimental protocols, validate the functionality of the ubiquitin-proteasome system, and benchmark the degradation kinetics of other CRBN-recruiting PROTACs in a given cellular context .

Probing EGFR-Dependent Proliferation in Ba/F3 Isogenic Cell Line Panels

The demonstrated anti-proliferative activity of PROTAC EGFR degrader 10 (IC50 < 150 nM) across a panel of Ba/F3 cells expressing wild-type and mutant EGFR makes it an ideal reagent for comparative oncogene addiction studies [1]. Researchers can utilize this compound to assess the relative dependency of different EGFR variants on downstream signaling for cell survival and proliferation, thereby identifying which mutants are most susceptible to degradation-based therapeutic strategies .

Structure-Activity Relationship (SAR) Studies for Linker and E3 Ligase Optimization

As a member of a structurally characterized series of EGFR PROTACs (Compounds B56, B57, etc.), PROTAC EGFR degrader 10 provides a critical reference point for medicinal chemistry efforts [1]. Its specific linker composition and resulting biological activity (DC50 <100 nM, Ki 37 nM) can be directly compared to analogs like PROTAC EGFR degrader 11 (Ki 36 nM) to understand how subtle molecular modifications impact degradation potency and E3 ligase recruitment efficiency, guiding the design of next-generation degraders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC EGFR degrader 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.